Cyclohexanone, 2-(4-quinolinyl)-

MAO-B inhibition Neuroprotection Parkinson's disease

Cyclohexanone, 2-(4-quinolinyl)- is a distinct chiral quinoline-cyclohexanone scaffold with proven multi-target activity: nanomolar human MAO-B (10 nM) and AChE (330 nM) inhibition, plus µM CYP3A4 reference (3.5 µM). This enables MTDL design for neurodegeneration & DDI optimization. As a synthon for [2,3]-rearrangement, it uniquely accelerates quinoline library synthesis. Replacing with generic cyclohexanone or methylquinoline forfeits this precise multi-target pharmacology. Ideal for SAR, probe, and DOS programs.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 3311-61-3
Cat. No. B11882863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-(4-quinolinyl)-
CAS3311-61-3
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C15H15NO/c17-15-8-4-2-6-13(15)11-9-10-16-14-7-3-1-5-12(11)14/h1,3,5,7,9-10,13H,2,4,6,8H2
InChIKeyVALAVCAYYXZOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3): A Quinoline-Cyclohexanone Hybrid for Multi-Target Probe and Synthon Procurement


Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3; IUPAC: 2-quinolin-4-ylcyclohexan-1-one) is an organic compound comprising a cyclohexanone ring linked at the 2-position to a quinoline moiety [1]. With a molecular formula of C₁₅H₁₅NO and a molecular weight of 225.29 g/mol, this compound exists as a pair of enantiomers due to the chiral center at the C2 carbon of the cyclohexanone ring [1]. Its structure positions it as a versatile building block in medicinal chemistry, particularly as a synthon for generating substituted quinoline derivatives via thermal rearrangement and cyclization reactions [2]. Beyond its synthetic utility, the compound has been evaluated in vitro against a panel of pharmacologically relevant targets, including human monoamine oxidase B (MAO-B), cytochrome P450 3A4 (CYP3A4), and acetylcholinesterase (AChE), establishing a quantifiable biological activity profile that differentiates it from simple quinoline or cyclohexanone congeners [3].

Why Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3) Cannot Be Replaced by Unsubstituted Cyclohexanone or Simple Quinolines


The unique fusion of a cyclohexanone ring and a quinoline moiety at a defined substitution pattern confers a distinct steric and electronic profile that cannot be replicated by simple, commercially available alternatives such as unsubstituted cyclohexanone (used as a nylon precursor) or 4-methylquinoline (a common building block). The presence of the chiral center at C2 introduces the possibility of enantiomer-dependent biological activity, a critical factor for probe development and structure-activity relationship (SAR) studies that achiral cyclohexanone derivatives lack . More importantly, the specific molecular geometry of 2-(4-quinolinyl)cyclohexanone enables it to engage simultaneously with multiple biological targets, as evidenced by its sub-micromolar to low micromolar inhibition of human MAO-B, AChE, and CYP3A4 [1]. In contrast, simpler quinoline or cyclohexanone fragments typically exhibit weak, non-specific interactions or are inactive against these enzyme classes. Therefore, substituting this compound with a generic quinoline or cyclohexanone analog would result in a complete loss of the specific multi-target activity profile and synthetic versatility that justify its procurement for specialized research applications [2].

Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3) Quantitative Evidence Guide: Head-to-Head In Vitro Activity Versus Established Inhibitors


MAO-B Inhibition: 2-(4-quinolinyl)cyclohexanone Exhibits Potent Activity Comparable to Clinical MAO-B Inhibitors

In a head-to-head comparison using the same recombinant human enzyme system, Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3) demonstrates potent inhibition of human MAO-B with an IC50 of 10 nM [1]. This value positions the compound's potency between the clinically used MAO-B inhibitors selegiline (IC50 ~19.58 nM) and rasagiline (IC50 ~4.43 nM in rat brain; ~28.1 nM in human assays) [2][3]. Such potency is notable for a compound lacking the propargylamine warhead common to irreversible MAO-B inhibitors, suggesting a distinct, potentially reversible mechanism of action that warrants further exploration in neurodegenerative disease models.

MAO-B inhibition Neuroprotection Parkinson's disease

Acetylcholinesterase (AChE) Inhibition: Activity Profile Relative to the Standard-of-Care Donepezil

Cyclohexanone, 2-(4-quinolinyl)- inhibits human acetylcholinesterase (AChE) with an IC50 of 330 nM in an Ellman's spectrophotometric assay [1]. While this activity is approximately 28-fold lower than the clinical AChE inhibitor donepezil (IC50 ~11.6 nM for human AChE) , the compound achieves this inhibition without the complex piperidine-benzylpiperidine core of donepezil. Its relatively simple structure and moderate potency position it as a valuable starting point for fragment-based drug discovery or as a probe compound for exploring dual MAO-B/AChE inhibition, a strategy currently pursued for multi-target directed ligands (MTDLs) in Alzheimer's disease therapy.

AChE inhibition Alzheimer's disease Cholinergic hypothesis

CYP3A4 Interaction: A Defined Liability Profile Essential for ADME-Tox Prediction

The compound inhibits human cytochrome P450 3A4 (CYP3A4) with an IC50 of 3,500 nM (3.5 µM) in a fluorescent homogenous assay using baculosomes [1]. In direct comparison to the potent clinical CYP3A4 inhibitor ketoconazole (IC50 ~57–540 nM depending on assay conditions) , 2-(4-quinolinyl)cyclohexanone exhibits approximately 61-fold weaker inhibition. This quantitative data is critical for medicinal chemists: it provides a baseline CYP3A4 liability that is significantly lower than that of known problematic scaffolds, yet still warrants monitoring during lead optimization.

CYP3A4 inhibition Drug-drug interaction ADME-Tox

Synthetic Versatility as a Quinoline Synthon: Differentiated by Thermal [2,3] Sigmatropic Rearrangement Capability

Unlike simple 4-substituted quinolines or unfunctionalized cyclohexanones, 2-(4-quinolinyl)cyclohexanone derivatives undergo a specific [2,3] sigmatropic rearrangement of o-allyl oxime ethers followed by cyclization to yield complex substituted quinolines [1]. This reaction pathway is not accessible to quinoline-free cyclohexanones or to 4-alkyl/aryl quinolines lacking the cyclohexanone ketone functionality at the ortho-like position. The methodology enables the construction of fused and spiroheterocyclic systems that are challenging to access through conventional quinoline synthesis, thereby positioning this compound as a privileged intermediate for diversity-oriented synthesis (DOS) and library generation [2].

Quinoline synthesis Sigmatropic rearrangement Heterocyclic chemistry

Defined Application Scenarios for Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3) Based on Validated Evidence


Neurological Probe Development: Exploring MAO-B/AChE Dual Inhibition in Parkinson's and Alzheimer's Disease Models

Given its demonstrated inhibition of both human MAO-B (IC50 = 10 nM) and human AChE (IC50 = 330 nM) [1], this compound is ideally suited for preclinical research into multi-target directed ligands (MTDLs) for neurodegenerative disorders. It can serve as a tool compound to probe the synergistic effects of simultaneously elevating dopamine levels (via MAO-B inhibition) and enhancing cholinergic transmission (via AChE inhibition) in cellular or animal models of Parkinson's disease and Alzheimer's disease [2]. The compound's non-catechol, non-propargylamine structure provides a chemically distinct starting point for SAR campaigns aimed at identifying new neuroprotective agents with potentially reduced off-target toxicity compared to current therapies [3].

Medicinal Chemistry Lead Optimization: Scaffold for Reducing CYP3A4 Liability While Maintaining Target Potency

With a defined CYP3A4 inhibition IC50 of 3.5 µM [1], this compound serves as a reference scaffold for medicinal chemists aiming to design novel MAO-B or AChE inhibitors with improved drug-drug interaction (DDI) profiles. Researchers can systematically modify the cyclohexanone and quinoline moieties to explore structure-activity relationships that preserve low-nanomolar target potency while driving CYP3A4 IC50 values further into the high micromolar range (e.g., >10 µM), a critical threshold for advancing drug candidates into development [2].

Heterocyclic Chemistry and Diversity-Oriented Synthesis (DOS): Building Block for Fused Quinoline Libraries

The compound's established role as a synthon for substituted quinolines via [2,3] sigmatropic rearrangement and cyclization [1] makes it a strategic procurement for academic and industrial laboratories engaged in diversity-oriented synthesis (DOS) or the construction of focused compound libraries. Its use can expedite the generation of structurally novel fused quinoline derivatives that are of interest in medicinal chemistry and agrochemical discovery [2].

In Vitro Pharmacology Panel Screening and Target Deconvolution Studies

Due to the availability of quantitative IC50 data against MAO-B, AChE, and CYP3A4 [1], this compound can be effectively employed as a reference standard or control compound in in vitro pharmacology panel screens. Its multi-target activity profile makes it a valuable tool for validating assay robustness and for use in target deconvolution studies where the identification of off-target interactions is critical for understanding compound mechanism of action [2].

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